

N-Acetyldehydroalanine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Acetamidoacrylic acid

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Introduction

N-Acetyldehydroalanine (NAcDha) is an α,β -unsaturated amino acid derivative with significant implications in biochemistry and drug development. As a key component of various natural products and a reactive intermediate in biological systems, a thorough understanding of its physical, chemical, and biological properties is paramount. This guide provides a consolidated resource on N-Acetyldehydroalanine, encompassing its physicochemical data, synthesis protocols, and its role in cellular signaling pathways.

Physical and Chemical Data

N-Acetyldehydroalanine is a derivative of the unstable amino acid dehydroalanine. The N-acetylation provides increased stability to the molecule.^[1] While specific quantitative data for monomeric N-Acetyldehydroalanine is not readily available in consolidated form, the following tables provide data for the closely related and stable precursor, N-Acetyl-L-alanine, and for poly(dehydroalanine) to offer insights into the expected properties.

Table 1: Physical Properties

Property	Value	Notes and References
Molecular Formula	$C_5H_7NO_3$	
Molecular Weight	129.11 g/mol	
Melting Point	Not available	N-Acetyl-L-alanine has a melting point of 125 °C.
Boiling Point	Not available	Data not found in the searched literature.
Solubility	Insoluble in water. Dispersible in DMSO, TFA, and HFIP. [2]	Data for poly(dehydroalanine). Solubility of monomeric N-Acetyldehydroalanine may differ.

Table 2: Chemical Properties

Property	Description	References
Reactivity	Highly reactive as a Michael acceptor due to the electron-withdrawing acetyl and carboxyl groups conjugated to the double bond. [3]	
Stability	More stable than dehydroalanine due to N-acetylation. [1] Prone to hydrolysis, especially under basic conditions. [1]	[1]
Electrophilicity	The β -carbon of the double bond is electrophilic and susceptible to nucleophilic attack by thiols (e.g., cysteine, glutathione) and amines. [3]	[3]

Table 3: Spectroscopic Data (for Poly(dehydroalanine))

Technique	Key Peaks and Observations	References
¹ H NMR	Resonances for alkene and amide protons are expected.	[2] [4]
¹³ C NMR	Resonances for carbonyl and alkene carbons are characteristic.	[2] [4]
FTIR (cm ⁻¹)	~3300 (N-H stretch), 1681 & 1656 (Amide I), 1492 (Amide II), 1625 (C=C stretch), 902 (alkene C-H bend).	[2] [4]

Experimental Protocols

The synthesis of N-Acetyldehydroalanine typically proceeds through the dehydration of N-acetylserine or the elimination of a leaving group from an N-acetylcysteine derivative.

Synthesis of N-Acetyldehydroalanine from N-Acetyl-Serine

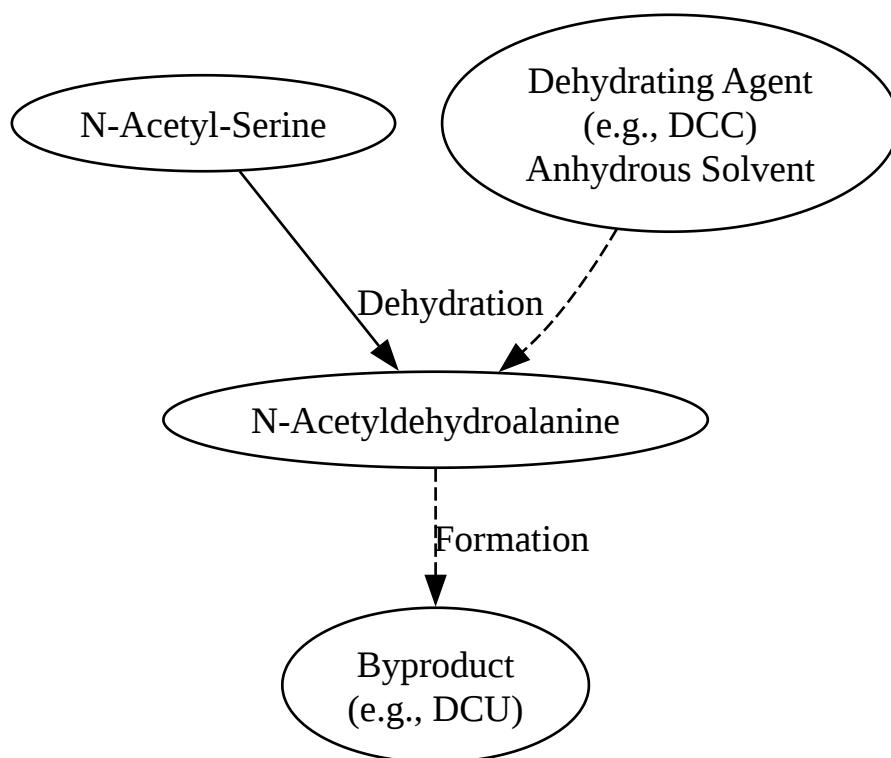
This method involves the dehydration of the β -hydroxyl group of N-acetyl-serine.

Materials:

- N-acetyl-L-serine
- Dicyclohexylcarbodiimide (DCC) or other suitable dehydrating agent
- Copper(I) chloride (optional, as a catalyst)
- Anhydrous solvent (e.g., pyridine, dioxane)

Procedure:

- Dissolve N-acetyl-L-serine in the anhydrous solvent under an inert atmosphere.
- Add the dehydrating agent (e.g., DCC) to the solution.
- If using a catalyst, add a catalytic amount of copper(I) chloride.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.



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Synthesis of N-Acetyldehydroalanine from N-Acetyl-Cysteine

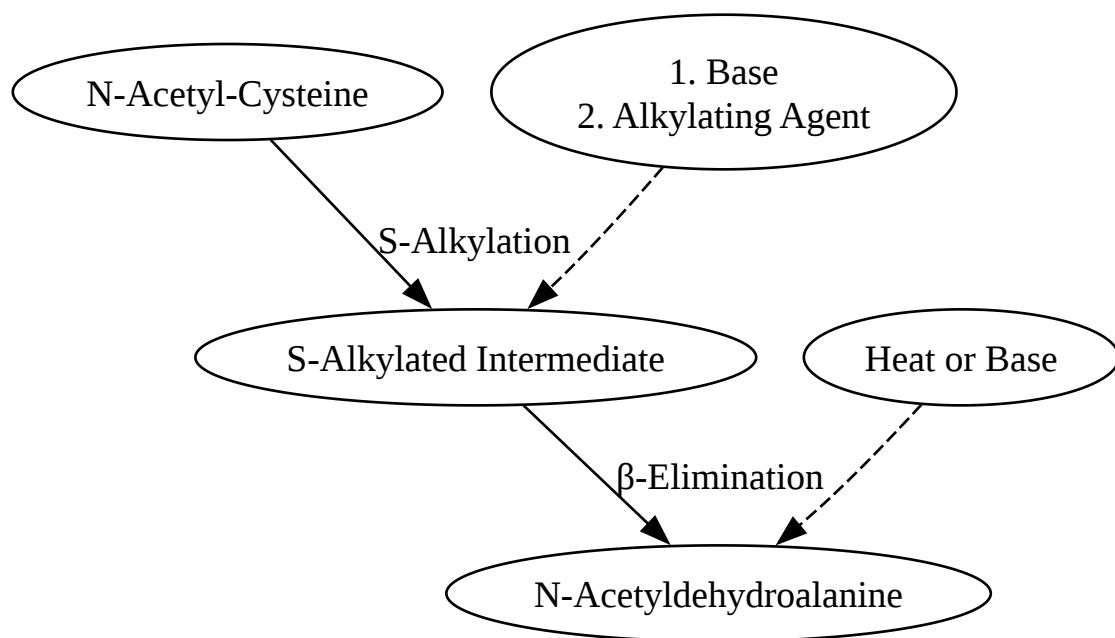
This protocol involves the elimination of the thiol group from N-acetyl-cysteine, often after conversion to a better leaving group.

Materials:

- N-acetyl-L-cysteine
- Methyl iodide or other alkylating agent
- Base (e.g., sodium hydroxide, potassium carbonate)
- Solvent (e.g., methanol, DMF)

Procedure:

- Dissolve N-acetyl-L-cysteine in a suitable solvent.
- Add a base to deprotonate the thiol group, forming a thiolate.
- Add the alkylating agent (e.g., methyl iodide) to form an S-alkylated intermediate.
- Induce β -elimination by heating the reaction mixture or by adding a stronger base. Monitor the reaction by TLC or LC-MS.
- Once the reaction is complete, neutralize the mixture and remove the solvent.
- Purify the N-Acetyldehydroalanine product using appropriate chromatographic techniques.



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Role in Signaling Pathways

Dehydroalanine residues, often formed post-translationally, can play a crucial role in modulating cellular signaling pathways. Its electrophilic nature allows it to act as a reactive "warhead," forming covalent adducts with cellular nucleophiles and thereby altering protein function.

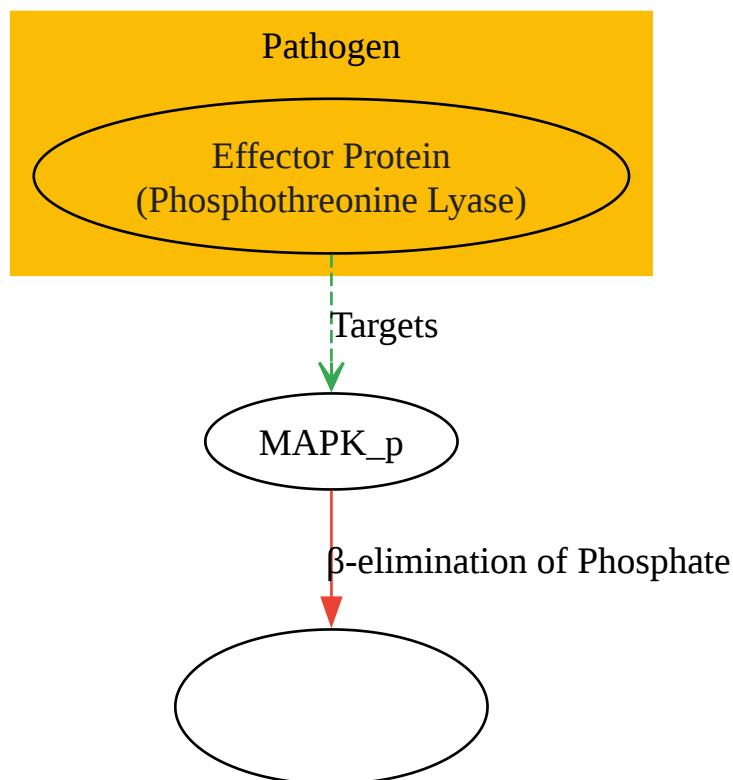
Modulation of the MAPK Signaling Pathway

Pathogenic bacteria have evolved mechanisms to manipulate host cell signaling to their advantage. One such strategy involves the enzymatic conversion of phosphorylated serine or threonine residues in key signaling proteins to dehydroalanine or dehydrobutyryne, respectively. [5] This modification can lead to the irreversible inactivation of mitogen-activated protein kinases (MAPKs), which are central to the host's immune response.[5]

The process can be summarized as follows:

- Bacterial effector proteins with phosphothreonine lyase activity are injected into the host cell.
- These enzymes target phosphorylated serine or threonine residues within the activation loop of MAPKs.

- The enzyme catalyzes a β -elimination reaction, removing the phosphate group and forming a dehydroalanine residue.
- The presence of the dehydroalanine residue in the activation loop prevents re-phosphorylation and locks the MAPK in an inactive conformation, thereby dampening the downstream inflammatory and immune responses.



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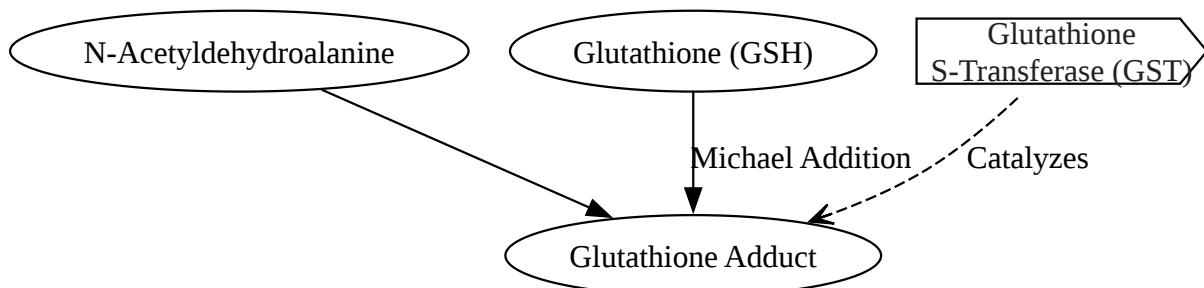
Interaction with Glutathione

The electrophilic β -carbon of N-Acetyldehydroalanine makes it a substrate for Michael addition reactions with cellular nucleophiles, most notably glutathione (GSH).^[1] This reaction can be spontaneous or catalyzed by glutathione S-transferases (GSTs).

The conjugation of N-Acetyldehydroalanine with glutathione can have several biological consequences:

- Detoxification: GST-mediated conjugation is a major pathway for the detoxification of electrophilic compounds.

- Protein Modification: The formation of dehydroalanine residues in proteins can lead to subsequent glutathionylation, a post-translational modification that can alter protein structure and function.
- Depletion of Cellular Thiols: The reaction with dehydroalanine can deplete cellular stores of glutathione, potentially leading to oxidative stress.



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